molecular formula C24H29Cl2NO3 B608738 LY3154207 CAS No. 1638667-79-4

LY3154207

Katalognummer: B608738
CAS-Nummer: 1638667-79-4
Molekulargewicht: 450.4 g/mol
InChI-Schlüssel: XHCSBQBBGNQINS-DOTOQJQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LY3154207, also known as Mevidalen, is a small-molecule positive allosteric modulator of the dopamine receptor D1. It has been developed by Eli Lilly & Co. for the treatment of Parkinson’s disease dementia and dementia with Lewy bodies. The compound increases the affinity of the D1 receptor for dopamine, thereby amplifying the effect of endogenous dopamine .

Wissenschaftliche Forschungsanwendungen

LY3154207 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the dopamine D1 receptor and its modulation.

    Biology: Helps in understanding the role of dopamine in various biological processes.

    Medicine: Investigated for its potential to improve motor and cognitive symptoms in Parkinson’s disease and dementia with Lewy bodies.

Wirkmechanismus

Mevidalen works by selectively modulating the dopamine D1 receptor . It enhances the affinity of dopamine for the D1 receptor, thereby amplifying the effect of endogenous dopamine .

Safety and Hazards

Side effects of Mevidalen have been reported to include increased heart rate and blood pressure, insomnia, dizziness, nausea, vomiting, anxiety, nervousness, fatigue, headaches, palpitations, and contact dermatitis, as well as falls in those with dementia .

Zukünftige Richtungen

As of March 2022, Mevidalen is in phase 2 clinical trials for the treatment of Lewy body disease . Besides movement disorders and dementia, D1 receptor PAMs like Mevidalen might have value in the treatment of certain neuropsychiatric disorders, such as depression, excessive somnolence, and attention deficit hyperactivity disorder .

Relevant Papers

Several papers have been published on Mevidalen, including studies on its synthesis and preclinical characterization , its safety and efficacy in Lewy body dementia , and its potential use in the treatment of neuropsychiatric disorders . These papers provide valuable insights into the development and potential applications of Mevidalen.

Vorbereitungsmethoden

The synthesis of LY3154207 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions. Industrial production methods for this compound are designed to ensure high purity and yield, often involving large-scale chemical reactors and purification processes .

Analyse Chemischer Reaktionen

LY3154207 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

LY3154207 is unique in its ability to selectively modulate the dopamine D1 receptor without the drawbacks associated with traditional D1 agonists. Similar compounds include:

    CID2886111: Another positive allosteric modulator of the dopamine D1 receptor.

    DETQ: A compound with similar allosteric modulation properties.

    SKF81297: A synthetic agonist of the dopamine D1 receptor.

These compounds share some similarities with this compound but differ in their binding sites, efficacy, and side effect profiles .

Eigenschaften

IUPAC Name

2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29Cl2NO3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26/h4-9,15,17,28,30H,10-14H2,1-3H3/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCSBQBBGNQINS-DOTOQJQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638667-79-4
Record name Mevidalen [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638667794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEVIDALEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3702A96F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.